

Validated LC-MS/MS Method for Indatraline

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Compound Focus: Indatraline hydrochloride

CAS No.: 96850-13-4

Cat. No.: S530604

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The following information is based on a peer-reviewed research paper that developed and validated the first LC-MS/MS quantification method for indatraline [1] [2] [3].

Chromatographic and MS Conditions

This table summarizes the core parameters used for the reliable quantification of indatraline in biological matrices.

Parameter	Specification
Analytical Technique	Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
Chromatographic Column	R18 Column
Mobile Phase	Acetonitrile : Ammonium Bicarbonate Buffer (5 mmol L ⁻¹ , pH 10.0) = 90 : 10 (v/v)
Flow Rate	600 µL min ⁻¹

| **Analyte Monitoring** | Indatraline: **m/z 292.2** → **261.0** Internal Standard (Deuterated, (²H₇)-indatraline): **m/z 299.2** → **268.0** | | **Linear Range** | 5 pmol L⁻¹ (LLOQ) to 5 nmol L⁻¹ | | **Sample**

Preparation | No additional preparation required for biological matrices |

Method Validation Summary

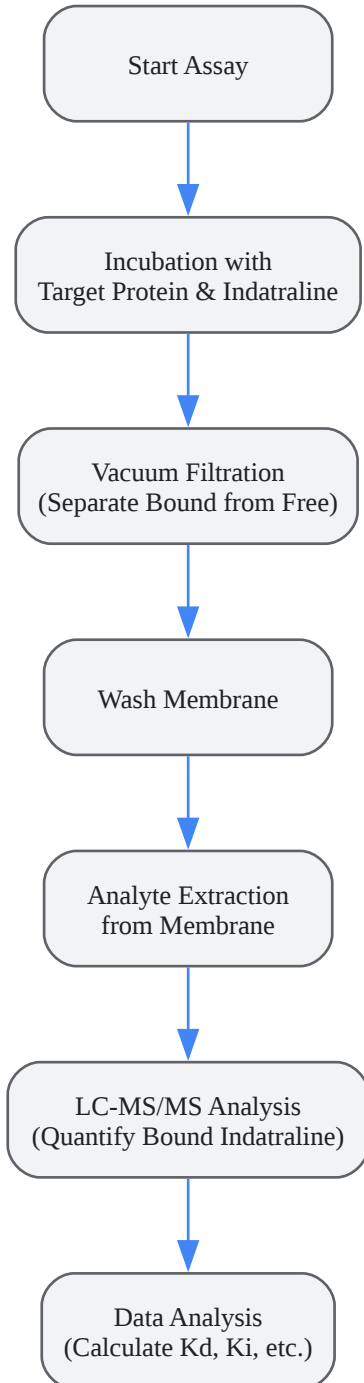
The developed method was validated and met the criteria of the CDER guideline, as summarized below [1] [4].

Validation Parameter	Performance Outcome
Selectivity	Reliable quantification in biological matrices without interference
Calibration Curve	Meets CDER guideline criteria
Accuracy	Meets CDER guideline criteria
Precision	Meets CDER guideline criteria
Key Application	MS Binding Assays for monoamine transporters (DAT, NET, SERT); determined (K_d) of (1R,3S)-indatraline for NET as 805 pmol L ⁻¹

Experimental Workflow for MS Binding Assays

The diagram below illustrates the key steps in applying the LC-MS/MS method to Mass Spectrometry Binding Assays, a label-free alternative to radioligand binding assays.

LC-MS/MS Binding Assay Workflow



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Protocol Details:

- **Setup:** The assay is performed in a **96-well format** with a short chromatographic cycle time of **1.5 minutes**, enabling high throughput [1] [3].

- **Key Step:** After incubation, the mixture is subjected to **vacuum filtration** to separate the protein-bound indatraline from the unbound ligand. The membrane is washed, and the bound analyte is extracted for quantification [1].

Troubleshooting Guide & FAQs

Here are solutions to common issues you might encounter when developing or running this method.

Issue	Possible Cause	Troubleshooting Action
Poor Chromatography	Column degradation, mobile phase pH drift, buffer contamination.	- Confirm mobile phase pH is precisely 10.0 .
• Use fresh ammonium bicarbonate buffer.		
• Condition or replace the R18 column. Low Sensitivity / High LLOQ	Ion source contamination, MS detector issues, incorrect MRM transition.	- Clean ion source and MS interface.
• Verify MRM transitions: 292.2/261.0 for indatraline, 299.2/268.0 for IS.		
• Ensure internal standard is properly added. High Background/Noise	Matrix effects, contamination from sample or system.	- The method is designed for direct analysis of biological matrices, but check sample integrity.
• Perform thorough system wash with strong solvents between runs. Inaccurate Quantification	Pipetting error, improper calibration, internal standard instability.	- Check calibration curve integrity, especially at low end (5 pmol L ⁻¹).
• Ensure deuterated internal standard ((² H ₇)-indatraline) is stable and correctly used [1] [2].		

Key Technical Notes for Researchers

- **High-Throughput Advantage:** The combination of a 96-well format and a fast 1.5-minute LC cycle makes this method a highly efficient substitute for traditional radioligand binding assays [1] [3].
- **Metabolism Consideration:** For toxicological analyses, note that a study found **indatraline itself may not be detectable in urine**. Target its metabolites, which include products of aromatic hydroxylation and subsequent glucuronidation [5].

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